Pyridin-3-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate
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Overview
Description
Pyridin-3-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is a complex organic compound featuring a pyridine ring, a pyrrolidinone moiety, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound undergoes a nucleophilic substitution reaction to introduce the pyrrolidinone group.
Carbamate Formation: The intermediate product is then reacted with a suitable isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield improvement and cost reduction. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine or pyrrolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Pyridin-3-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound’s stability and reactivity are leveraged in the development of new materials, such as polymers and coatings. Its functional groups can be modified to tailor the properties of the resulting materials.
Mechanism of Action
The mechanism by which Pyridin-3-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate
- Pyridin-4-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate
Uniqueness
Pyridin-3-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This distinct structure can result in different pharmacological profiles and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
pyridin-3-ylmethyl N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16-4-2-8-21(16)15-9-13(5-7-19-15)11-20-17(23)24-12-14-3-1-6-18-10-14/h1,3,5-7,9-10H,2,4,8,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYOXHMVGKFVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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